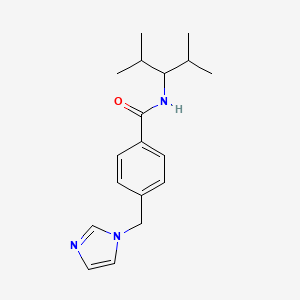methyl]-2-naphthol](/img/structure/B6040453.png)
1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol, also known as DMNPE-caged compounds, is a chemical compound that is widely used in scientific research. This compound is used to study the function and behavior of cells and molecules in various biological systems. DMNPE-caged compounds are known for their ability to release molecules in a controlled manner, which makes them an essential tool for researchers in the field of biomedicine.
Mechanism of Action
The mechanism of action of 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds is based on the ability of these compounds to release molecules in a controlled manner. When exposed to light, 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds undergo a photochemical reaction that results in the release of the caged molecule. This allows researchers to control the timing and location of molecule release, which is essential for studying the effects of these molecules on biological systems.
Biochemical and Physiological Effects:
1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds have been shown to have a wide range of biochemical and physiological effects. These effects include the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of protein activity. 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds have also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
The use of 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds in scientific research has several advantages. These compounds allow researchers to control the timing and location of molecule release, which is essential for studying the effects of these molecules on biological systems. 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds also have a high degree of specificity, which allows researchers to target specific molecules and biological systems. However, the use of 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds also has some limitations. These compounds can be expensive and time-consuming to synthesize, and their use requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds in scientific research. One potential direction is the development of new and more efficient synthesis methods for these compounds. Another potential direction is the use of 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds in the development of new therapeutic agents for the treatment of various diseases. Additionally, the use of 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds in the study of complex biological systems, such as the brain, has the potential to provide new insights into the function and behavior of these systems.
Synthesis Methods
1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds can be synthesized using a variety of methods. One of the most common methods is the reaction of 1-[(4-bromomethyl)phenyl]-2-naphthol with dimethylamine and morpholine in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain pure 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds.
Scientific Research Applications
1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds are used in a wide range of scientific research applications. One of the most common applications is in the study of the function and behavior of proteins and enzymes. 1-[[4-(dimethylamino)phenyl](4-morpholinyl)methyl]-2-naphthol compounds can be used to control the release of molecules, such as neurotransmitters, in a precise and controlled manner. This allows researchers to study the effects of these molecules on biological systems in a highly specific way.
properties
IUPAC Name |
1-[[4-(dimethylamino)phenyl]-morpholin-4-ylmethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-24(2)19-10-7-18(8-11-19)23(25-13-15-27-16-14-25)22-20-6-4-3-5-17(20)9-12-21(22)26/h3-12,23,26H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKFPHCXBJQQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6040378.png)
![N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B6040389.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6040397.png)


![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6040441.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![(cyclobutylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6040447.png)
![ethyl 4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6040467.png)
![N-[1-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6040470.png)
![5-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6040472.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6040477.png)